molecular formula C10H6O5 B11895638 5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione CAS No. 28281-86-9

5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione

Cat. No.: B11895638
CAS No.: 28281-86-9
M. Wt: 206.15 g/mol
InChI Key: IGYYLNWLNBKSIK-UHFFFAOYSA-N
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Description

5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione is a polycyclic aromatic compound that contains a 1-benzopyran moiety with a ketone group at the C2 carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-dihydroxybenzene with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5H-1,3-Dioxolo4,5-gbenzopyran-7(8H)-one : A closely related compound with similar chemical properties.
  • 5H-1,3-Dioxolo[4,5-f]indole : Another compound with a similar dioxolo structure but different biological activities.

Uniqueness

5H-1,3-Dioxolo4,5-gbenzopyran-5,7(8H)-dione is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

28281-86-9

Molecular Formula

C10H6O5

Molecular Weight

206.15 g/mol

IUPAC Name

8H-[1,3]dioxolo[4,5-g]isochromene-5,7-dione

InChI

InChI=1S/C10H6O5/c11-9-2-5-1-7-8(14-4-13-7)3-6(5)10(12)15-9/h1,3H,2,4H2

InChI Key

IGYYLNWLNBKSIK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C=C2C(=O)OC1=O)OCO3

Origin of Product

United States

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